molecular formula C8H10F4N2O2 B5716557 1,4-bis(difluoroacetyl)piperazine

1,4-bis(difluoroacetyl)piperazine

Cat. No. B5716557
M. Wt: 242.17 g/mol
InChI Key: UIMPEUKYJDMHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(difluoroacetyl)piperazine, also known as DFAP, is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of piperazine derivatives and is characterized by its difluoroacetyl groups attached to the piperazine ring. DFAP has been studied for its potential use in various fields, including medicinal chemistry, material science, and chemical biology.

Mechanism of Action

The mechanism of action of 1,4-bis(difluoroacetyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1,4-bis(difluoroacetyl)piperazine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 1,4-bis(difluoroacetyl)piperazine has also been shown to selectively bind to certain proteins, which can affect their function and interactions in cells.
Biochemical and Physiological Effects
1,4-bis(difluoroacetyl)piperazine has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 1,4-bis(difluoroacetyl)piperazine has been shown to inhibit the growth of cancer cells and has demonstrated promising results in preclinical studies. 1,4-bis(difluoroacetyl)piperazine has also been shown to have antibacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
In material science, 1,4-bis(difluoroacetyl)piperazine has been shown to improve the mechanical and chemical properties of surfaces. 1,4-bis(difluoroacetyl)piperazine-coated surfaces have been shown to have increased resistance to corrosion, wear, and friction.

Advantages and Limitations for Lab Experiments

1,4-bis(difluoroacetyl)piperazine has several advantages for use in lab experiments, including its easy synthesis, high purity, and stability. 1,4-bis(difluoroacetyl)piperazine is also soluble in common organic solvents, which makes it easy to handle and use in various applications. However, 1,4-bis(difluoroacetyl)piperazine has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

1,4-bis(difluoroacetyl)piperazine has several potential future directions for scientific research. In medicinal chemistry, 1,4-bis(difluoroacetyl)piperazine could be further studied as a potential drug candidate for the treatment of cancer and other diseases. 1,4-bis(difluoroacetyl)piperazine could also be studied for its potential use in combination with other drugs to enhance their efficacy.
In material science, 1,4-bis(difluoroacetyl)piperazine could be further studied for its potential use as a coating material for various surfaces. 1,4-bis(difluoroacetyl)piperazine could also be studied for its potential use in nanotechnology applications, such as the fabrication of nanoscale devices and sensors.
In chemical biology, 1,4-bis(difluoroacetyl)piperazine could be further studied for its potential use as a chemical probe for the study of protein-protein interactions. 1,4-bis(difluoroacetyl)piperazine could also be studied for its potential use in the development of new drugs and therapies for various diseases.
Conclusion
In conclusion, 1,4-bis(difluoroacetyl)piperazine is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. 1,4-bis(difluoroacetyl)piperazine has been studied for its potential use in various fields, including medicinal chemistry, material science, and chemical biology. 1,4-bis(difluoroacetyl)piperazine has several advantages for use in lab experiments, including its easy synthesis, high purity, and stability. 1,4-bis(difluoroacetyl)piperazine also has several potential future directions for scientific research, which could lead to new discoveries and applications in various fields.

Synthesis Methods

1,4-bis(difluoroacetyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with difluoroacetyl chloride. The reaction proceeds under mild conditions and can be optimized for high yield. The resulting product is a white crystalline powder that is soluble in common organic solvents.

Scientific Research Applications

1,4-bis(difluoroacetyl)piperazine has been studied for its potential use in various scientific research fields. In medicinal chemistry, 1,4-bis(difluoroacetyl)piperazine has been explored as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. 1,4-bis(difluoroacetyl)piperazine has been shown to inhibit the growth of cancer cells and has demonstrated promising results in preclinical studies.
In material science, 1,4-bis(difluoroacetyl)piperazine has been studied for its potential use as a coating material for various surfaces. 1,4-bis(difluoroacetyl)piperazine has been shown to form a thin film on surfaces, which can improve their mechanical and chemical properties. 1,4-bis(difluoroacetyl)piperazine-coated surfaces have been shown to have increased resistance to corrosion, wear, and friction.
In chemical biology, 1,4-bis(difluoroacetyl)piperazine has been studied for its potential use as a chemical probe for the study of protein-protein interactions. 1,4-bis(difluoroacetyl)piperazine has been shown to selectively bind to certain proteins and can be used to study their function and interactions in cells.

properties

IUPAC Name

1-[4-(2,2-difluoroacetyl)piperazin-1-yl]-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F4N2O2/c9-5(10)7(15)13-1-2-14(4-3-13)8(16)6(11)12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMPEUKYJDMHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C(F)F)C(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,2-Difluoroacetyl)piperazin-1-yl]-2,2-difluoroethanone

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